molecular formula C12H10N2O2 B8387742 2-(4-(Pyridazin-4-yl)phenyl)acetic acid

2-(4-(Pyridazin-4-yl)phenyl)acetic acid

Cat. No. B8387742
M. Wt: 214.22 g/mol
InChI Key: XEOYKWNNSXUNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyridazin-4-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Pyridazin-4-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Pyridazin-4-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(Pyridazin-4-yl)phenyl)acetic acid

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-pyridazin-4-ylphenyl)acetic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-5-6-13-14-8-11/h1-6,8H,7H2,(H,15,16)

InChI Key

XEOYKWNNSXUNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(4-(pyridazin-4-yl)phenyl)acetate 37-3 (150 mg, 0.62 mmol) and NaOH (120 mg, 3 mmol) was mixed in dioxane (1.5 mL) and H2O (1.5 mL) and stirred at 80° C. for 1 hour. After cooled down to 0° C., the mixture was treated with 1 N HCl aqueous solution to pH 1, and taken to dryness by rotary evaporation. The crude product was extracted with ethyl acetate (100 mL×3). The combined organic phases were concentrated to give 2-(4-(pyridazin-4-yl)phenyl)acetic acid 37-4 as pale yellow solid. MS m/z 215.1 (M+1)
Name
Ethyl 2-(4-(pyridazin-4-yl)phenyl)acetate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.